molecular formula C12H23NO2 B4629993 N-cyclohexyl-2-ethoxy-N-ethylacetamide CAS No. 600140-13-4

N-cyclohexyl-2-ethoxy-N-ethylacetamide

Cat. No.: B4629993
CAS No.: 600140-13-4
M. Wt: 213.32 g/mol
InChI Key: GXWMKSQMQYHBSH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-ethoxy-N-ethylacetamide: is an organic compound with the molecular formula C12H23NO2 It is a derivative of acetamide, featuring a cyclohexyl group, an ethoxy group, and an ethyl group attached to the nitrogen atom

Scientific Research Applications

N-cyclohexyl-2-ethoxy-N-ethylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-ethoxy-N-ethylacetamide typically involves the reaction of cyclohexylamine with ethyl acetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide

    Solvent: Ethanol or other suitable organic solvents

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-ethoxy-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed:

    Oxidation: Formation of N-cyclohexyl-2-ethoxyacetamide or N-cyclohexyl-2-carboxyacetamide.

    Reduction: Formation of N-cyclohexyl-2-ethoxyethylamine or N-cyclohexyl-2-ethoxyethanol.

    Substitution: Formation of N-cyclohexyl-2-chloro-N-ethylacetamide or N-cyclohexyl-2-methyl-N-ethylacetamide.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-ethoxy-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity, leading to changes in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, which can influence cellular signaling pathways.

Comparison with Similar Compounds

  • N-cyclohexyl-2-ethoxyacetamide
  • N-cyclohexyl-2-methoxy-N-ethylacetamide
  • N-cyclohexyl-2-ethoxy-N-methylacetamide

Comparison: N-cyclohexyl-2-ethoxy-N-ethylacetamide is unique due to the presence of both an ethoxy group and an ethyl group attached to the nitrogen atom This structural feature distinguishes it from similar compounds, which may have different functional groups or substituents

Properties

IUPAC Name

N-cyclohexyl-2-ethoxy-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-3-13(12(14)10-15-4-2)11-8-6-5-7-9-11/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWMKSQMQYHBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283694
Record name N-Cyclohexyl-2-ethoxy-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600140-13-4
Record name N-Cyclohexyl-2-ethoxy-N-ethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600140-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-2-ethoxy-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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